molecular formula C11H10N4O B1448739 N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine CAS No. 1803606-30-5

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine

Cat. No.: B1448739
CAS No.: 1803606-30-5
M. Wt: 214.22 g/mol
InChI Key: BATROYJNHDRWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that features a fused imidazo-pyridazine ring system with a furan-2-ylmethyl substituent

Biochemical Analysis

Biochemical Properties

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways. Additionally, this compound can bind to specific receptors on cell surfaces, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and survival . Furthermore, this compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can lead to the accumulation of specific proteins within cells, thereby affecting cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors, which are proteins that regulate the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At higher doses, it can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that there is an optimal dose range for its beneficial effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, such as glycolysis and the citric acid cycle . By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of specific metabolites within cells . Additionally, this compound can affect the synthesis and degradation of certain biomolecules, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments . Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria and the nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it influences energy production and metabolic processes . Additionally, this compound can be found in the nucleus, where it interacts with transcription factors and modulates gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine typically involves the condensation of a furan-2-ylmethylamine with an appropriate imidazo[1,2-b]pyridazine precursor. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide or ethanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction parameters, such as temperature and pressure, and can be scaled up to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The imidazo-pyridazine ring system can be reduced to form a dihydro derivative.

    Substitution: The furan-2-ylmethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Dihydroimidazo[1,2-b]pyridazine derivatives.

    Substitution: Halogenated or alkylated imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-3-amine: Similar structure but with the amine group at a different position.

    N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-5-amine: Another positional isomer with the amine group at the 5-position.

    N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-7-amine: A positional isomer with the amine group at the 7-position.

Uniqueness

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amine group can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for the development of new bioactive molecules.

Properties

IUPAC Name

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-2-9(16-7-1)8-13-10-3-4-11-12-5-6-15(11)14-10/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATROYJNHDRWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 3
Reactant of Route 3
N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 4
Reactant of Route 4
N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 5
Reactant of Route 5
N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 6
Reactant of Route 6
N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.